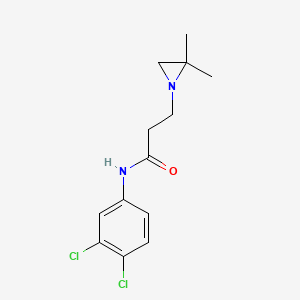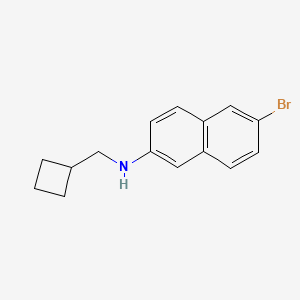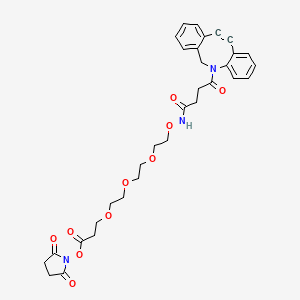
Chondroitin disaccharide di-diSB trisodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chondroitin disaccharide di-diSB trisodium salt is a synthetic compound derived from chondroitin sulfate, a glycosaminoglycan found in connective tissues. This compound is characterized by its unique disaccharide structure, which includes sulfated glucuronic acid and galactosamine units. It is commonly used in biochemical research due to its ability to mimic natural chondroitin sulfate.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of chondroitin disaccharide di-diSB trisodium salt typically involves the enzymatic or chemical degradation of chondroitin sulfate. The process includes:
Enzymatic Degradation: Using specific enzymes like chondroitinase to cleave chondroitin sulfate into disaccharide units.
Chemical Sulfation: Introducing sulfate groups to the disaccharide units under controlled conditions, often using sulfur trioxide-pyridine complex or chlorosulfonic acid.
Purification: The resulting product is purified through techniques such as ion-exchange chromatography and lyophilization to obtain the trisodium salt form.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. It involves:
Bulk Enzymatic Hydrolysis: Large-scale enzymatic hydrolysis of chondroitin sulfate.
Sulfation and Neutralization: Chemical sulfation followed by neutralization with sodium hydroxide to form the trisodium salt.
Purification and Drying: Advanced purification methods like high-performance liquid chromatography (HPLC) and drying techniques such as spray drying or freeze-drying.
化学反応の分析
Types of Reactions
Chondroitin disaccharide di-diSB trisodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or periodic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products
The major products formed from these reactions include various sulfated and non-sulfated derivatives of the disaccharide, which can be used for further biochemical studies.
科学的研究の応用
Chondroitin disaccharide di-diSB trisodium salt has a wide range of applications in scientific research:
Chemistry: Used as a standard for the analysis of glycosaminoglycans and their derivatives.
Biology: Studied for its role in cell signaling and interaction with proteins.
Medicine: Investigated for its potential therapeutic effects in treating osteoarthritis and other joint disorders.
Industry: Utilized in the production of biomaterials and as a component in cosmetic formulations.
作用機序
The mechanism of action of chondroitin disaccharide di-diSB trisodium salt involves its interaction with various molecular targets, including:
Proteoglycans: It binds to proteoglycans in the extracellular matrix, influencing cell adhesion and migration.
Enzymes: Acts as a substrate or inhibitor for enzymes involved in glycosaminoglycan metabolism.
Signaling Pathways: Modulates signaling pathways related to inflammation and tissue repair.
類似化合物との比較
Similar Compounds
- Chondroitin disaccharide di-diSE trisodium salt
- Chondroitin disaccharide Δdi-0S sodium salt
- Chondroitin disaccharide Δdi-4S sodium salt
Uniqueness
Chondroitin disaccharide di-diSB trisodium salt is unique due to its specific sulfation pattern, which imparts distinct biochemical properties. Unlike other similar compounds, it has a higher affinity for certain proteins and enzymes, making it particularly useful in targeted biochemical studies.
特性
分子式 |
C14H18NNa3O17S2 |
|---|---|
分子量 |
605.4 g/mol |
IUPAC名 |
trisodium;2-[3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C14H21NO17S2.3Na/c1-4(17)15-8-11(10(32-34(25,26)27)7(3-16)28-13(8)21)30-14-9(31-33(22,23)24)5(18)2-6(29-14)12(19)20;;;/h2,5,7-11,13-14,16,18,21H,3H2,1H3,(H,15,17)(H,19,20)(H,22,23,24)(H,25,26,27);;;/q;3*+1/p-3 |
InChIキー |
QTXFYAVTBRRGLE-UHFFFAOYSA-K |
正規SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OS(=O)(=O)[O-])OC2C(C(C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3-Ethylphenoxy)methyl]pyrrolidine](/img/structure/B12069301.png)







![Hexanoic acid, 6-[(3-methoxyphenyl)thio]-](/img/structure/B12069344.png)



![tert-butyl N-[4-(4-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12069364.png)

